methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate
Description
Methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate is a synthetic small molecule featuring a benzothiazole core substituted with a methyl group at position 6. This heterocyclic system is linked via a phenyl-carbamoyl bridge to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-14-3-12-19-20(13-14)29-22(25-19)16-8-10-18(11-9-16)24-21(26)15-4-6-17(7-5-15)23(27)28-2/h3-13H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUHXBOHHHNUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate typically involves multiple steps. One common method includes the reaction of 6-methyl-1,3-benzothiazole-2-amine with 4-isocyanatobenzoic acid methyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzothiazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in heterocyclic cores, substituents, and linker groups. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison with Analogs
Key Findings:
Heterocyclic Core Influence :
- Benzothiazole (target compound, Cpd D): Exhibits strong π-π interactions and moderate lipophilicity, ideal for targeting hydrophobic enzyme pockets .
- Pyridazine/Isoxazole/Thiadiazole (I-6230, I-6373, ): Reduced aromaticity and altered electronic properties diminish binding affinity in biological assays .
Linker Group Impact: Carbamoyl (target compound): Provides hydrogen-bonding capability, critical for target recognition in enzyme inhibition . Thioether/Phenethylamino (I-6373, I-6230): Thioether improves metabolic stability but reduces solubility; phenethylamino may introduce conformational flexibility .
Methanesulfonic Acid (Cpd D): Increases solubility but limits membrane permeability due to ionization at physiological pH .
Toxicity Profiles :
- The thiadiazole derivative () shows acute toxicity (Category 4), likely due to reactive metabolites, whereas benzothiazole derivatives (target compound, Cpd D) are associated with lower toxicity in preliminary studies .
Research Implications
- Drug Design : The target compound’s benzothiazole-carbamoyl scaffold offers a versatile platform for optimizing enzyme inhibitors or anticancer agents, balancing lipophilicity and hydrogen-bonding capacity.
- Safety Considerations : Structural analogs with thioether or thiadiazole groups require rigorous toxicity profiling due to reactive intermediates .
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